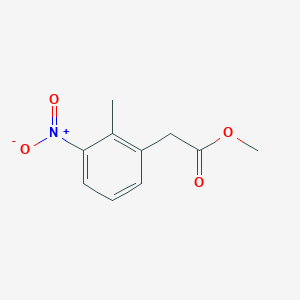
2-(2-甲基-3-硝基苯基)乙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-methyl-3-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO4. It is a derivative of phenyl acetate, characterized by the presence of a nitro group and a methyl group on the aromatic ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学研究应用
Methyl 2-(2-methyl-3-nitrophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(2-methyl-3-nitrophenyl)acetate can be synthesized through several methods. One common approach involves the nitration of methyl 2-(2-methylphenyl)acetate using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired position on the aromatic ring.
Another method involves the esterification of 2-(2-methyl-3-nitrophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction is typically carried out under reflux conditions to achieve high yields of the ester product.
Industrial Production Methods
In an industrial setting, the production of methyl 2-(2-methyl-3-nitrophenyl)acetate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput.
化学反应分析
Types of Reactions
Methyl 2-(2-methyl-3-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reaction conditions and reagents used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride), concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis, aqueous hydrochloric acid for acidic hydrolysis.
Major Products Formed
Reduction: 2-(2-methyl-3-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 2-(2-methyl-3-nitrophenyl)acetic acid and methanol.
作用机制
The mechanism of action of methyl 2-(2-methyl-3-nitrophenyl)acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to therapeutic or toxic effects.
相似化合物的比较
Methyl 2-(2-methyl-3-nitrophenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(3-nitrophenyl)acetate: Lacks the methyl group on the aromatic ring, leading to different reactivity and biological activity.
Methyl 2-(2-methyl-4-nitrophenyl)acetate: The position of the nitro group is different, which can influence the compound’s chemical properties and applications.
Methyl 2-(2-methyl-3-aminophenyl)acetate:
The uniqueness of methyl 2-(2-methyl-3-nitrophenyl)acetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
methyl 2-(2-methyl-3-nitrophenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7-8(6-10(12)15-2)4-3-5-9(7)11(13)14/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZMTTYVURPQBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
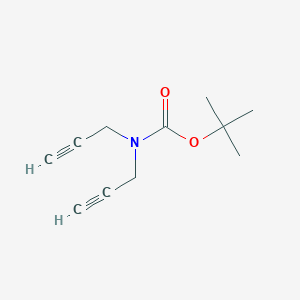


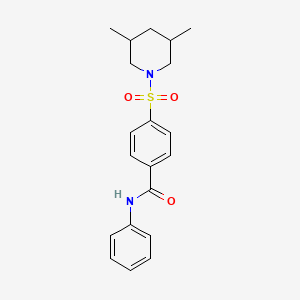
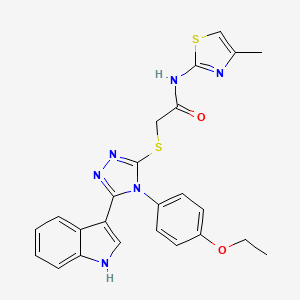
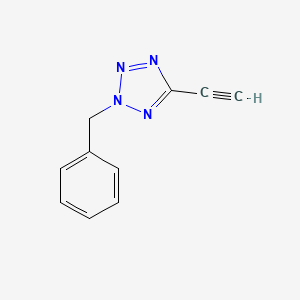

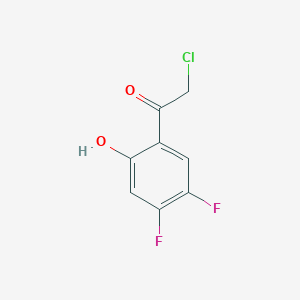

![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2417516.png)
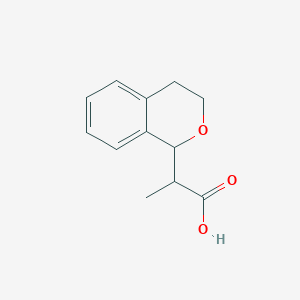
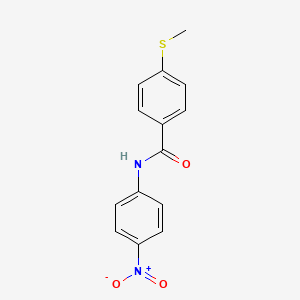
![6,8-difluoro-1-(2-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2417520.png)

